molecular formula C21H34N2O3 B5678807 1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol

1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol

Cat. No.: B5678807
M. Wt: 362.5 g/mol
InChI Key: CLJGVXSHZRNWCG-UHFFFAOYSA-N
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Description

1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol is a complex organic compound with a unique structure that combines cyclohexyl, methylamino, morpholinyl, and phenoxy groups

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-22(19-8-3-2-4-9-19)16-20(24)17-26-21-10-6-5-7-18(21)15-23-11-13-25-14-12-23/h5-7,10,19-20,24H,2-4,8-9,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJGVXSHZRNWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=CC=C1CN2CCOCC2)O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexylamine with methylamine to form the cyclohexyl(methyl)amino group. This intermediate is then reacted with 2-(morpholin-4-ylmethyl)phenol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[Cyclohexyl(methyl)amino]-3-[2-(morpholin-4-ylmethyl)phenoxy]propan-2-ol can be compared with other similar compounds, such as:

    1-[Cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]propan-2-ol: This compound has a similar structure but contains an oxazinan group instead of a morpholinyl group.

    1-[Cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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